molecular formula C6H11Br B14629291 5-Bromo-3-methylpent-2-ene CAS No. 57253-31-3

5-Bromo-3-methylpent-2-ene

Katalognummer: B14629291
CAS-Nummer: 57253-31-3
Molekulargewicht: 163.06 g/mol
InChI-Schlüssel: LGJUEKHDHVVRKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-methylpent-2-ene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromo-3-methylpent-2-ene can be synthesized through several methods. One common method involves the bromination of 3-methylpent-2-ene using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, and the bromine adds across the double bond to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-methylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.

    Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Substitution: Formation of alcohols or amines.

    Addition: Formation of dibromo compounds or bromoalkanes.

    Elimination: Formation of alkenes.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-methylpent-2-ene is used in various scientific research applications, including:

    Synthetic Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a probe or reagent in biochemical assays.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-methylpent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-methyl-2-pentene
  • 1-Bromo-4-methyl-3-pentene
  • 2-Methyl-5-bromo-2-pentene

Uniqueness

5-Bromo-3-methylpent-2-ene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its bromine atom and double bond make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

57253-31-3

Molekularformel

C6H11Br

Molekulargewicht

163.06 g/mol

IUPAC-Name

5-bromo-3-methylpent-2-ene

InChI

InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h3H,4-5H2,1-2H3

InChI-Schlüssel

LGJUEKHDHVVRKA-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.